![molecular formula C11H22N2O2 B2649846 Ethyl 4-(4-Methyl-1-piperazinyl)butanoate CAS No. 487008-51-5](/img/structure/B2649846.png)
Ethyl 4-(4-Methyl-1-piperazinyl)butanoate
Overview
Description
Ethyl 4-(4-Methyl-1-piperazinyl)butanoate is a chemical compound with the molecular formula C11H22N2O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(4-Methyl-1-piperazinyl)butanoate is represented by the InChI code: 1S/C11H22N2O2/c1-10-5-7-12(8-6-10)4-2-3-11(14)15/h2-8H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 4-(4-Methyl-1-piperazinyl)butanoate is a solid at room temperature . It has a molecular weight of 214.31 .Scientific Research Applications
Biotechnological Applications
Ethyl 4-(4-Methyl-1-piperazinyl)butanoate may have potential applications in biotechnology, particularly in the field of enzymology. It could be used as a substrate for alcohol dehydrogenases (ADHs), a group of enzymes that catalyze the interconversion between alcohols and aldehydes or ketones . ADHs are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals .
Pharmaceutical Applications
This compound could be used in the synthesis of pharmaceuticals. For instance, it could be used in the enantioselective microbial reduction of 6-oxo-8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4,5]decane-7,9-dione (6-ketobuspirone) to either ®-6-hydroxybuspirone or (S)-6-hydroxybuspirone .
Antibacterial Applications
Ethyl 4-(4-Methyl-1-piperazinyl)butanoate could potentially be used in the synthesis of antibacterial agents. For example, it could be used in the synthesis of 1- [2- (aryl amino-2-oxoethyl)-amino-4- (n-ethyl piperazine)] benzene derivatives, which have been screened for their antibacterial activities against S. aureus and E. coli .
Indole Derivative Synthesis
This compound could potentially be used in the synthesis of indole derivatives. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Plant Hormone Production
Ethyl 4-(4-Methyl-1-piperazinyl)butanoate could potentially be used in the production of plant hormones. Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Development of New Therapeutic Possibilities
Given the diverse biological activities of indole derivatives, Ethyl 4-(4-Methyl-1-piperazinyl)butanoate could potentially be used to explore new therapeutic possibilities .
Safety and Hazards
The safety data sheet for Ethyl 4-(4-Methyl-1-piperazinyl)butanoate suggests that it should be handled in a well-ventilated place and contact with skin and eyes should be avoided . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water and vomiting should not be induced .
properties
IUPAC Name |
ethyl 4-(4-methylpiperazin-1-yl)butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-15-11(14)5-4-6-13-9-7-12(2)8-10-13/h3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLUXBIBVCAYHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1CCN(CC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-Methyl-1-piperazinyl)butanoate |
Synthesis routes and methods
Procedure details
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